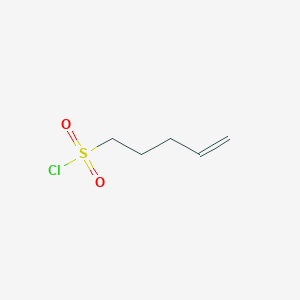

Pent-4-ene-1-sulfonyl chloride

CAS No.: 60154-77-0

Cat. No.: VC6464052

Molecular Formula: C5H9ClO2S

Molecular Weight: 168.64

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 60154-77-0 |

|---|---|

| Molecular Formula | C5H9ClO2S |

| Molecular Weight | 168.64 |

| IUPAC Name | pent-4-ene-1-sulfonyl chloride |

| Standard InChI | InChI=1S/C5H9ClO2S/c1-2-3-4-5-9(6,7)8/h2H,1,3-5H2 |

| Standard InChI Key | MWMAHNLJLSYHDC-UHFFFAOYSA-N |

| SMILES | C=CCCCS(=O)(=O)Cl |

Introduction

Structural and Molecular Characteristics

Pent-4-ene-1-sulfonyl chloride possesses the molecular formula C₅H₉ClO₂S, with a molar mass of 168.64 g/mol. The compound’s structure is defined by a pentene backbone featuring a sulfonyl chloride (-SO₂Cl) group at the first carbon and a double bond between the fourth and fifth carbons. Key identifiers include:

The planar sulfonyl chloride group contributes to the compound’s electrophilic reactivity, while the alkenyl moiety offers sites for cyclization or addition reactions. Theoretical calculations predict collision cross-section (CCS) values for various adducts, critical for mass spectrometry characterization:

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 169.00845 | 134.5 |

| [M+Na]⁺ | 190.99039 | 145.1 |

| [M-H]⁻ | 166.99389 | 132.9 |

| [M+Na-2H]⁻ | 188.97584 | 137.3 |

These values aid in distinguishing ionic species during analytical profiling .

Synthesis and Industrial Production

The synthesis of pent-4-ene-1-sulfonyl chloride typically involves the chlorination of pent-4-ene-1-sulfonic acid using reagents such as phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂). Alternative routes may employ radical-mediated additions of sulfonyl chlorides to alkenes, though such methods require precise temperature control to minimize side reactions .

Industrial-scale production leverages continuous-flow systems to enhance yield and purity. Automated reactors maintain temperatures between -10°C and 0°C during chlorination, ensuring optimal reaction kinetics while preventing decomposition. Post-synthesis purification involves fractional distillation under reduced pressure (20–30 mmHg) to isolate the product as a colorless to pale yellow liquid .

Chemical Reactivity and Applications

Electrophilic Cyclization

Pent-4-ene-1-sulfonyl chloride participates in intramolecular cyclization reactions to form nitrogen- and sulfur-containing heterocycles. For example, reaction with alkenylamines under basic conditions yields six- or seven-membered rings, such as 1,2,4-thiadiazine 1,1-dioxides (Fig. 1). This reactivity stems from the dual electrophilic nature of the sulfonyl chloride group, which facilitates nucleophilic attack at either the sulfur or chlorine centers .

Functional Group Transformations

The compound undergoes characteristic sulfonyl chloride reactions:

-

Hydrolysis: Forms pent-4-ene-1-sulfonic acid in aqueous media.

-

Amination: Reacts with primary or secondary amines to produce sulfonamides, key motifs in drug design .

-

Radical Additions: Participates in atom-transfer radical additions (ATRA) with alkenes to generate α-chloro sulfones .

Research and Industrial Applications

Pharmaceutical Intermediates

The compound’s sulfonamide derivatives exhibit inhibitory activity against bacterial dihydropteroate synthetase (DHPS), a target in antibiotic development. Structural analogs have shown potential in preclinical studies for treating resistant infections .

Materials Science

Pent-4-ene-1-sulfonyl chloride serves as a cross-linking agent in polymer chemistry, enhancing thermal stability in sulfonated polyelectrolytes. Recent studies explore its utility in proton-exchange membranes for fuel cells .

Comparative Analysis with Related Sulfonyl Chlorides

| Compound | Chain Length | Reactivity Profile | Applications |

|---|---|---|---|

| Pent-4-ene-1-sulfonyl chloride | C₅ | High electrophilicity, cyclization | Heterocycle synthesis |

| Propane-1-sulfonyl chloride | C₃ | Rapid hydrolysis | Surfactant production |

| Hex-5-ene-1-sulfonyl chloride | C₆ | Moderate stability | Polymer modification |

The pentenyl chain in pent-4-ene-1-sulfonyl chloride balances reactivity and stability, enabling controlled transformations absent in shorter-chain analogs .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume